2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
Description
2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid is a complex organic compound with a molecular formula of C17H18N2O5S. This compound is characterized by the presence of a benzoic acid moiety linked to a glycine derivative, which is further substituted with a 3-methylphenyl and a methylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-[[2-(3-methyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12-6-5-7-13(10-12)19(25(2,23)24)11-16(20)18-15-9-4-3-8-14(15)17(21)22/h3-10H,11H2,1-2H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGZAKLPASHJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid typically involves multiple steps:
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Formation of the Glycine Derivative: : The initial step involves the synthesis of N-(3-methylphenyl)-N-(methylsulfonyl)glycine. This can be achieved by reacting 3-methylphenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-methylphenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the glycine derivative.
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Coupling with Benzoic Acid: : The glycine derivative is then coupled with benzoic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) to form the final product, 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the 3-methylphenyl ring can be oxidized to form a carboxylic acid group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid can be compared with other similar compounds such as:
2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid: Similar structure but with a different position of the methyl group on the phenyl ring.
2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid: Similar structure but with a chlorine substituent instead of a methyl group.
2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid derivatives: Various derivatives with different substituents on the phenyl ring or modifications to the glycine moiety.
The uniqueness of 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
